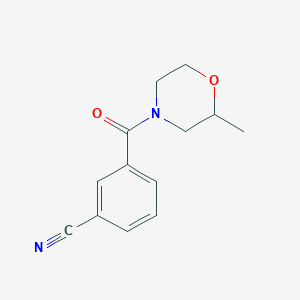
2-(1H-Benzimidazole-1-ylmethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Benzimidazole-1-ylmethyl)benzonitrile, also known as BIM-1, is a small molecule that has been extensively studied for its potential therapeutic applications in cancer treatment. BIM-1 is a benzimidazole-based compound that has been found to inhibit the activity of a family of enzymes called kinases, which play a crucial role in the regulation of cell growth and proliferation.
Mechanism of Action
2-(1H-Benzimidazole-1-ylmethyl)benzonitrile inhibits the activity of kinases by binding to a specific site on the enzyme called the ATP-binding site. This prevents the enzyme from phosphorylating its targets, which leads to a disruption of the signaling pathways that regulate cell growth and proliferation. 2-(1H-Benzimidazole-1-ylmethyl)benzonitrile has also been found to induce apoptosis in cancer cells by activating a protein called caspase-3, which is involved in the regulation of programmed cell death.
Biochemical and Physiological Effects:
2-(1H-Benzimidazole-1-ylmethyl)benzonitrile has been found to have several biochemical and physiological effects on cancer cells. It has been shown to inhibit cell growth and induce apoptosis in cancer cells, and has been found to be effective against a wide range of cancer types. 2-(1H-Benzimidazole-1-ylmethyl)benzonitrile has also been found to have minimal toxicity to normal cells, which makes it an attractive candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(1H-Benzimidazole-1-ylmethyl)benzonitrile is its broad-spectrum activity against a wide range of cancer types. It has also been found to have minimal toxicity to normal cells, which makes it an attractive candidate for cancer therapy. However, there are also some limitations to the use of 2-(1H-Benzimidazole-1-ylmethyl)benzonitrile in lab experiments. One of the main limitations is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, 2-(1H-Benzimidazole-1-ylmethyl)benzonitrile has been found to have a short half-life in the body, which can limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for the study of 2-(1H-Benzimidazole-1-ylmethyl)benzonitrile. One area of research is the development of more effective formulations of 2-(1H-Benzimidazole-1-ylmethyl)benzonitrile that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 2-(1H-Benzimidazole-1-ylmethyl)benzonitrile treatment. Finally, there is also a need for further studies to determine the long-term safety and efficacy of 2-(1H-Benzimidazole-1-ylmethyl)benzonitrile in clinical trials.
Synthesis Methods
The synthesis of 2-(1H-Benzimidazole-1-ylmethyl)benzonitrile involves a multi-step process that begins with the reaction of 2-aminobenzonitrile with formaldehyde to form 2-(1H-benzimidazol-1-yl)methylbenzonitrile. This intermediate is then treated with a reducing agent such as sodium borohydride to yield the final product, 2-(1H-Benzimidazole-1-ylmethyl)benzonitrile.
Scientific Research Applications
2-(1H-Benzimidazole-1-ylmethyl)benzonitrile has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the activity of several kinases, including JAK2, FLT3, and BTK, which are involved in the regulation of cell growth and proliferation. 2-(1H-Benzimidazole-1-ylmethyl)benzonitrile has been shown to induce apoptosis, or programmed cell death, in cancer cells, and has been found to be effective against a wide range of cancer types, including leukemia, lymphoma, and solid tumors.
properties
IUPAC Name |
2-(benzimidazol-1-ylmethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3/c16-9-12-5-1-2-6-13(12)10-18-11-17-14-7-3-4-8-15(14)18/h1-8,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRJVVUFIRCVSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=CC=CC=C32)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propanenitrile](/img/structure/B7469318.png)


![4-[(5-Bromothiophen-2-yl)methoxy]-3-methoxybenzonitrile](/img/structure/B7469339.png)

![6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyridine-3-carbonitrile](/img/structure/B7469353.png)


![3-[(2-Oxoquinoxalin-1-yl)methyl]benzonitrile](/img/structure/B7469390.png)
